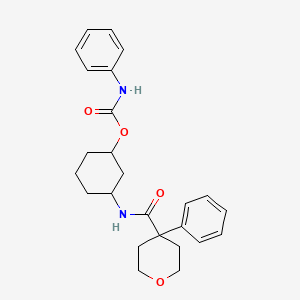
3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that can potentially be adapted for the synthesis of the target compound. For instance, the three-component condensation of dimethyl acetonedicarboxylate, aromatic aldehydes, and malononitrile leads to the formation of 4H-pyran derivatives, which are structurally related to the pyran moiety in the target compound . Additionally, the cyclocoupling reaction of β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids to form 3H-naphtho[2.1-b]pyran-2-carboxamides suggests a potential pathway for introducing the carboxamide group into a pyran ring .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were established, showing significant π-stacking interactions and conformational details . These findings could be indicative of the potential molecular interactions and conformations that the target compound might exhibit.
Chemical Reactions Analysis
The papers describe various chemical reactions, including unexpected cyclization reactions and nucleophilic substitutions, which could be relevant to the target compound. For instance, the reaction of cyclohexylamine with different aldehydes leads to different products depending on the substituents, which could inform the reactivity of the cyclohexyl moiety in the target compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the target compound are not directly reported, the properties of similar compounds can provide some insights. For example, the solubility, crystallization behavior, and electronic polarization of related compounds could be extrapolated to predict the behavior of the target compound . The importance of the carbamate group for biological activity in certain compounds also suggests that the carbamate moiety in the target compound could play a significant role in its chemical properties and potential biological activities .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Researchers have synthesized various complex molecules, including carbamates and pyrazole derivatives, to explore their structure, thermal stability, and potential applications in materials science and catalysis. For example, Fang et al. (2009) discussed the synthesis and structural characterization of ternary metal complexes, emphasizing the importance of such compounds in developing new materials with unique properties (Fang, Li, He, Shao, Pang, & Zhu, 2009).
Catalysis and Chemical Transformations
- Complex carbamates and related structures play a crucial role in catalysis, offering pathways to synthesize novel compounds. For instance, Shul’pin, Attanasio, and Suber (1993) described the use of vanadate-pyrazine-2-carboxylic acid systems for the efficient oxidation of alkanes and arenes, highlighting the versatility of such catalysts in organic synthesis (Shul’pin, Attanasio, & Suber, 1993).
Molecular Docking and Biological Evaluation
- The design and synthesis of compounds with potential biological activity, including anticancer and antimicrobial properties, often involve complex structures similar to 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate. Alam et al. (2016) conducted studies on pyrazole derivatives, evaluating their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against various cancer cell lines. This research underscores the importance of structural complexity in developing new therapeutic agents (Alam, Wahi, Singh, Sinha, Tandon, Tandon, Grover, & Rahisuddin, 2016).
Environmental and Analytical Applications
- The development of sensors and analytical methods for detecting environmental pollutants and biological markers also benefits from the synthesis of complex carbamates and related compounds. For example, Zamani et al. (2009) explored the creation of a chromium(III) membrane sensor based on 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, demonstrating the utility of such compounds in environmental monitoring (Zamani, Rajabzadeh, Masrornia, Dejbord, Ganjali, & Seifi, 2009).
Propiedades
IUPAC Name |
[3-[(4-phenyloxane-4-carbonyl)amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c28-23(25(14-16-30-17-15-25)19-8-3-1-4-9-19)26-21-12-7-13-22(18-21)31-24(29)27-20-10-5-2-6-11-20/h1-6,8-11,21-22H,7,12-18H2,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMUMOUTKBGOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3008607.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B3008609.png)
![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B3008611.png)
![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3008613.png)

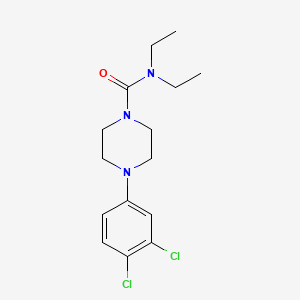

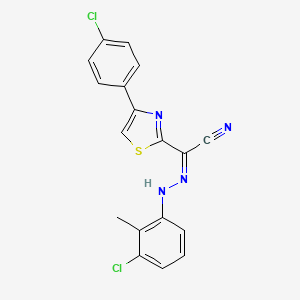
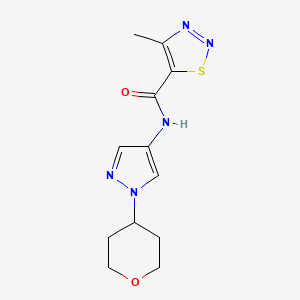
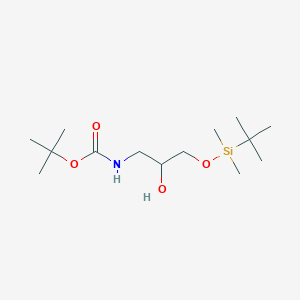
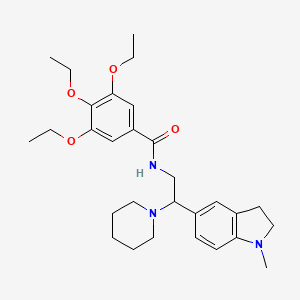
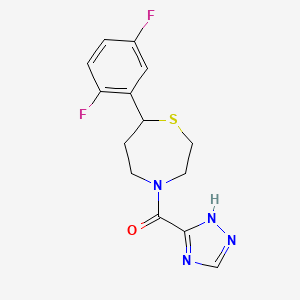
![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide](/img/structure/B3008628.png)